4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
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Overview
Description
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one typically involves the reaction of a dioxolane derivative with an alkyne-containing amine. The reaction conditions often include the use of a base to deprotonate the amine, facilitating its nucleophilic attack on the dioxolane ring. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The dioxolane ring can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Methylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
- 4-{[(3-Propylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
Uniqueness
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one is unique due to its specific alkyne and dioxolane functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65226-30-4 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(3-ethylpent-1-yn-3-ylamino)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H17NO3/c1-4-11(5-2,6-3)12-7-9-8-14-10(13)15-9/h1,9,12H,5-8H2,2-3H3 |
InChI Key |
IIOUTBJZEXCHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)NCC1COC(=O)O1 |
Origin of Product |
United States |
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